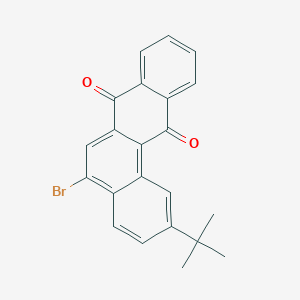
5-Bromo-2-tert-butyltetraphene-7,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-tert-butyltetraphene-7,12-dione is a chemical compound with the molecular formula C22H17BrO2 It is a derivative of tetraphene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a tert-butyl group attached to the tetraphene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-tert-butyltetraphene-7,12-dione typically involves the bromination of 2-tert-butyltetraphene-7,12-dione. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-tert-butyltetraphene-7,12-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetraphene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-tert-butyltetraphene-7,12-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound can be used in studies related to its interactions with biological molecules and potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-tert-butyltetraphene-7,12-dione involves its interactions with molecular targets and pathways within biological systems. The bromine atom and tert-butyl group can influence the compound’s reactivity and binding affinity to specific targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyltetraphene-7,12-dione: Lacks the bromine atom but shares the same tetraphene core and tert-butyl group.
5-Chloro-2-tert-butyltetraphene-7,12-dione: Similar structure with a chlorine atom instead of bromine.
5-Bromo-2-methylphenanthrene-9,10-dione: Similar brominated polycyclic aromatic compound with a different core structure.
Uniqueness
5-Bromo-2-tert-butyltetraphene-7,12-dione is unique due to the presence of both the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
62452-72-6 |
|---|---|
Molecular Formula |
C22H17BrO2 |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
5-bromo-2-tert-butylbenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C22H17BrO2/c1-22(2,3)12-8-9-13-16(10-12)19-17(11-18(13)23)20(24)14-6-4-5-7-15(14)21(19)25/h4-11H,1-3H3 |
InChI Key |
LHYZQOMJESWPJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=CC(=C2C=C1)Br)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















